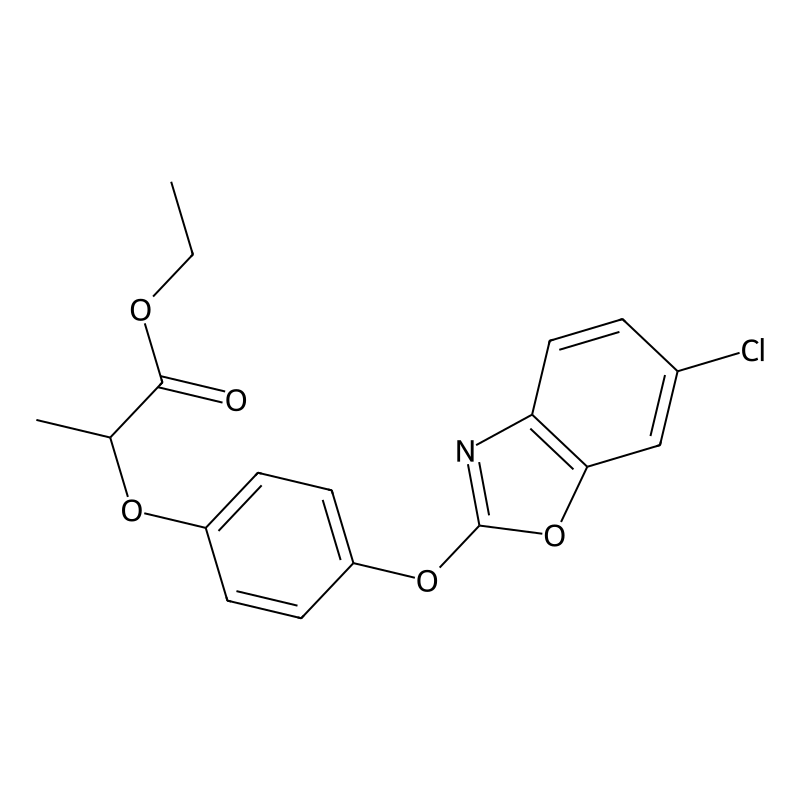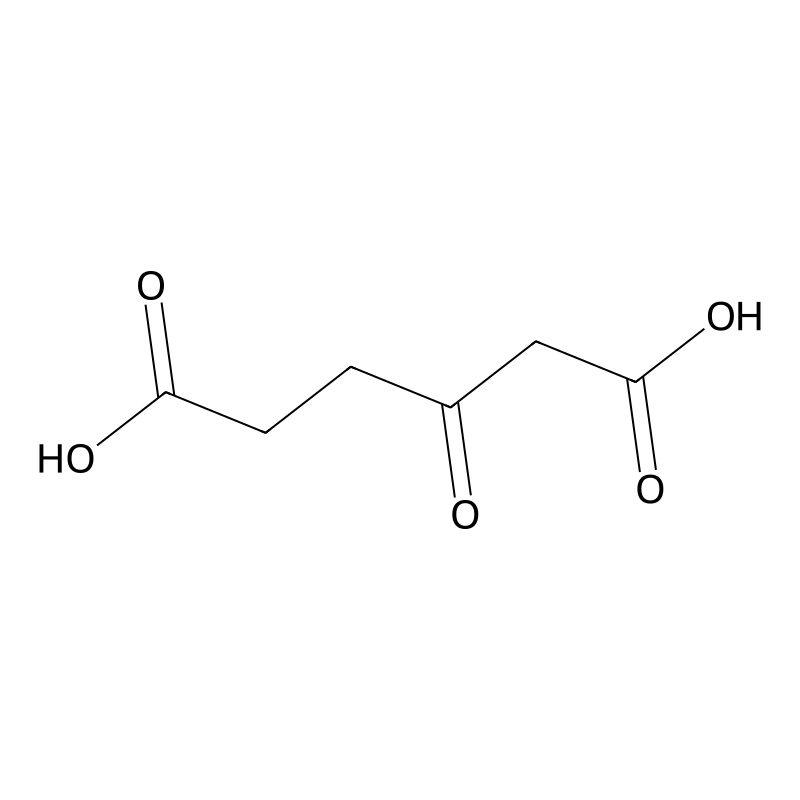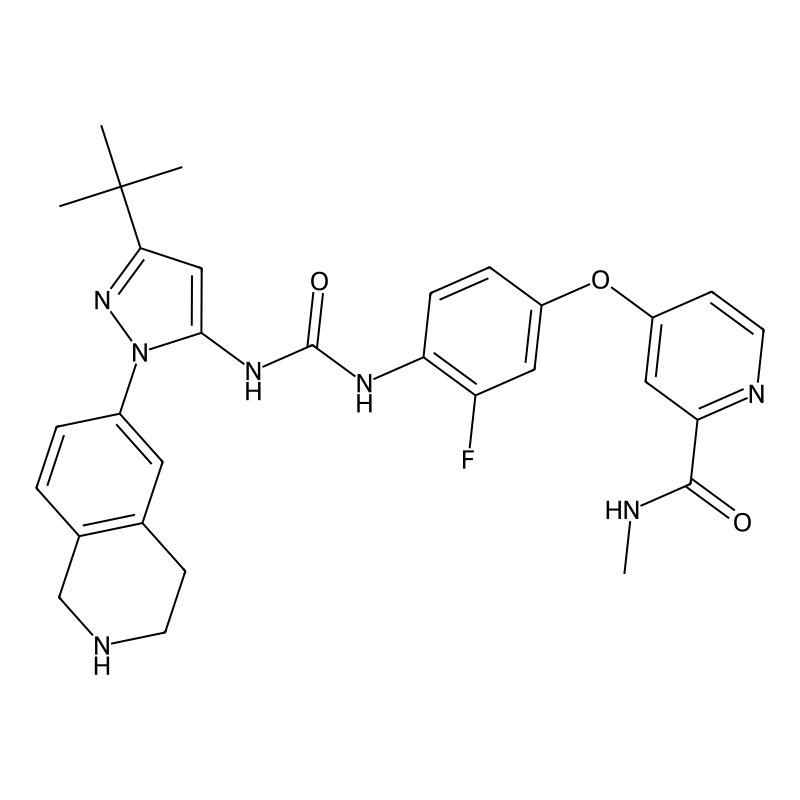Fenoxaprop-ethyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Application in Environmental Science and Pollution Research
Field: Environmental Science and Pollution Research
Summary of Application: Fenoxaprop-p-ethyl (FE) is a typical aryloxyphenoxypropionate herbicide that has been widely applied in agriculture. This study analyzed the effects of FE on Microcystis aeruginosa, a common cyanobacteria responsible for freshwater blooming .
Methods of Application: The study exposed M. aeruginosa to various FE concentrations (i.e., 0, 0.5, 1, 2, and 5 mg/L) and analyzed the growth curves, the contents of chlorophyll a and protein, the oxidative stress, and the microcystin-LR (MC-LR) levels .
Results: FE was observed to stimulate the cell density, chlorophyll a content, and protein content of M. aeruginosa at 0.5- and 1-mg/L FE concentrations but inhibit them at 2 and 5 mg/L FE concentrations. The superoxide dismutase and catalase activities were enhanced and the malondialdehyde concentration was increased by FE .
Developmental Toxicity in Zebrafish
Summary of Application: Fenoxaprop-p-ethyl (FEN) is an aryloxy phenoxy propionate herbicide that has been widely used in paddy fields. This study investigated the developmental effects of FEN on zebrafish embryos .
Methods of Application: The study investigated acute and developmental toxicity, malondialdehyde (MDA) levels, superoxide dismutase (SOD) and catalase (CAT) activities, and metabolomic analyses in zebrafish embryos after 96 h of exposure .
Results: FEN exhibited high acute toxicity to zebrafish embryos and larvae. Exposure to FEN could reduce heartbeat and hatching rates and increase malformation rates in embryos. Oxidative damage was also caused in embryos .
Residue Monitoring and Toxicological Risk Analysis
Summary of Application: Fenoxaprop-P-ethyl is a traditional and widely-used pesticide that is crucial for residue monitoring and toxicological risk analysis .
Methods of Application: A few methods for analyzing fenoxaprop-p-ethyl residues in various conditions have been reported .
Results: The study provided insights into the residue monitoring and toxicological risk analysis of Fenoxaprop-P-ethyl .
Grassy Weed Control in Onion
Summary of Application: Fenoxaprop-p-ethyl has been used for grassy weed control in onion .
Methods of Application: The study applied fenoxaprop-p-ethyl 78.75 g/ha and compared it with other doses of fenoxaprop-p-ethyl (56.25, 67.50 g/ha) and quizalofop-p-ethyl 37.5 g/ha .
Results: Application of fenoxaprop-p-ethyl 78.75 g/ha was the best treatment and subsequently recorded maximum bulb yield of onion as compared to other doses .
Fenoxaprop-ethyl is a selective herbicide primarily used for controlling grassy weeds in various crops, particularly in cereal production. It is an ethyl ester of the active compound fenoxaprop, which belongs to the aryloxyphenoxypropionate class of herbicides. The chemical structure of fenoxaprop-ethyl is characterized by its chiral nature, possessing a chiral carbon center that results in two enantiomers: R-fenoxaprop and S-fenoxaprop. The herbicidal activity is predominantly attributed to the R-enantiomer, which exhibits greater efficacy against target weeds compared to its S counterpart .
The IUPAC name for fenoxaprop-ethyl is ethyl 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate, and its molecular formula is C₁₈H₁₆ClNO₅. It appears as a white solid with low solubility in water but is soluble in most organic solvents. Fenoxaprop-ethyl has a melting point of approximately 86.5°C and a low vapor pressure, indicating its stability under standard conditions .
Fenoxaprop-ethyl acts as a systemic herbicide. It is absorbed by the leaves and translocates throughout the plant []. The exact mechanism of action is not fully understood, but it is believed to disrupt lipid metabolism in weeds by inhibiting an enzyme called acetyl-CoA carboxylase []. This disrupts fatty acid synthesis, a critical process for plant growth, ultimately leading to weed death [].
- Toxicity: Fenoxaprop-ethyl is considered to be moderately toxic with an LD50 (oral) for rats of 1250 mg/kg []. It is important to follow recommended safety precautions when handling the herbicide to avoid inhalation, ingestion, or skin contact.
- Flammability: Fenoxaprop-ethyl is not flammable [].
- Environmental impact: While considered selective, fenoxaprop-ethyl can be toxic to some non-target plants. Research suggests some of its degradation products may be persistent in the environment []. Proper application techniques and adherence to regulations are crucial to minimize environmental impact.
Fenoxaprop-ethyl undergoes hydrolysis to form fenoxaprop, the primary active metabolite responsible for its herbicidal action. This hydrolysis occurs rapidly in various environments, including soil and water, with half-lives typically less than one day for fenoxaprop-ethyl itself. The degradation products include ethyl-2-(4-hydroxyphenoxy)propanoate and 2-(4-hydroxyphenoxy)propanoic acid, which are formed through the breakdown of the ester bond and further degradation processes .
The degradation pathways are influenced by environmental factors such as pH and microbial activity, leading to enantioselective degradation where one enantiomer may degrade faster than the other. For instance, S-fenoxaprop tends to degrade more rapidly than R-fenoxaprop in various soil types .
Fenoxaprop-ethyl exhibits significant biological activity as a herbicide, primarily targeting grassy weeds while being less harmful to broadleaf plants. Its mechanism of action involves the inhibition of fatty acid synthesis, which disrupts lipid metabolism in target plants. This leads to stunted growth and eventual death of the weeds .
The synthesis of fenoxaprop-ethyl typically involves the esterification of fenoxaprop with ethanol or ethyl alcohol under acidic conditions. The reaction can be represented as follows:
textFenoxaprop + Ethanol → Fenoxaprop-ethyl + Water
This reaction requires careful control of temperature and pH to ensure high yields and purity of the final product. Alternative methods may include various coupling reactions involving appropriate precursors that lead to the formation of the desired ester compound .
Fenoxaprop-ethyl is primarily utilized in agriculture as a post-emergent herbicide for controlling annual and perennial grasses in cereal crops such as wheat and barley. Its selectivity allows for effective weed management without harming crop yield or quality. Additionally, it has been evaluated for use in non-crop areas such as industrial sites and rights-of-way due to its effectiveness against unwanted grassy vegetation .
Furthermore, ongoing research explores its potential applications beyond traditional agriculture, including its role in integrated pest management systems.
Studies on fenoxaprop-ethyl have highlighted its interactions with various biological systems. In particular, research indicates that it can affect lipid metabolism in mammals, leading to enhanced lipid turnover and peroxisome proliferation . Additionally, interaction studies have shown that fenoxaprop-ethyl can impact non-target organisms through runoff into aquatic systems, raising concerns about environmental persistence and bioaccumulation.
The compound's interactions with microbial communities in soil also play a crucial role in its degradation pathways, influencing both its efficacy as a herbicide and its environmental fate .
Fenoxaprop-ethyl shares similarities with several other herbicides within the aryloxyphenoxypropionate class. Below is a comparison highlighting its unique features:
| Compound Name | Chemical Structure | Herbicidal Activity | Unique Features |
|---|---|---|---|
| Fenoxaprop | C₁₇H₁₅ClNO₄ | High | Active form after hydrolysis |
| Clodinafop-propargyl | C₁₈H₁₉ClN₂O₄ | High | Similar mechanism but different structure |
| Quizalofop-P-tefuryl | C₂₁H₂₂ClN₂O₄ | Moderate | Broader spectrum against grasses |
| Cyhalofop-butyl | C₂₂H₂₄ClO₄ | High | More effective against certain grasses |
Fenoxaprop-ethyl is unique due to its specific enantioselectivity in herbicidal action and rapid degradation profile compared to these similar compounds . The differential activity between enantiomers further distinguishes it within this class of herbicides.
Physical Description
Colorless solid; [HSDB] Light beige to brown solid; [CAMEO]
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Melting Point
UNII
GHS Hazard Statements
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Drug Indication
MeSH Pharmacological Classification
Mechanism of Action
Vapor Pressure
0.19 X 10-5 Pa @ 20 °C
Pictograms


Irritant;Environmental Hazard








